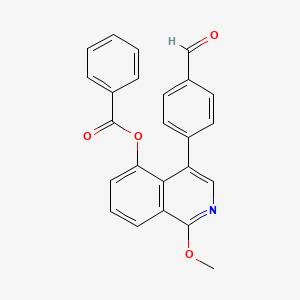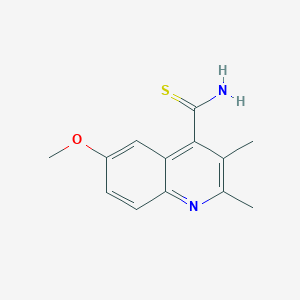
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a benzoate ester linked to an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline core, followed by the introduction of the formylphenyl group and subsequent esterification with benzoic acid derivatives. Key reactions involved may include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Esterification: Formation of the ester bond between the isoquinoline and benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively
Major Products
Oxidation: Conversion to 4-(4-carboxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Reduction: Formation of 4-(4-hydroxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Substitution: Various substituted derivatives depending on the specific reagents used
Wissenschaftliche Forschungsanwendungen
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Wirkmechanismus
The mechanism of action of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylphenyl benzoate: Shares the formylphenyl and benzoate moieties but lacks the isoquinoline structure.
1-Methoxyisoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.
Uniqueness
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to the combination of its isoquinoline core and formylphenyl benzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
| 651030-47-6 | |
Molekularformel |
C24H17NO4 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
[4-(4-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H17NO4/c1-28-23-19-8-5-9-21(29-24(27)18-6-3-2-4-7-18)22(19)20(14-25-23)17-12-10-16(15-26)11-13-17/h2-15H,1H3 |
InChI-Schlüssel |
FXLXCXNLUYJEMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/no-structure.png)




